4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide

Lipophilicity Drug design Permeability

4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide is a synthetic small molecule that combines a pyridine-2-carboxamide core with a 2‑(trifluoromethyl)benzyl‑substituted azetidine ring via an ether bridge. Its molecular formula is C₁₇H₁₆F₃N₃O₂, molecular weight 351.32 g·mol⁻¹, calculated logP (XLogP3) of 2.3, and topological polar surface area (TPSA) of 68.4 Ų.

Molecular Formula C17H16F3N3O2
Molecular Weight 351.32 g/mol
CAS No. 2549012-05-5
Cat. No. B6438737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide
CAS2549012-05-5
Molecular FormulaC17H16F3N3O2
Molecular Weight351.32 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=CC=C2C(F)(F)F)OC3=CC(=NC=C3)C(=O)N
InChIInChI=1S/C17H16F3N3O2/c18-17(19,20)14-4-2-1-3-11(14)8-23-9-13(10-23)25-12-5-6-22-15(7-12)16(21)24/h1-7,13H,8-10H2,(H2,21,24)
InChIKeyWHPORLCYAHPQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide (CAS 2549012‑05‑5): Structural Profile & Procurement Context


4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide is a synthetic small molecule that combines a pyridine-2-carboxamide core with a 2‑(trifluoromethyl)benzyl‑substituted azetidine ring via an ether bridge. Its molecular formula is C₁₇H₁₆F₃N₃O₂, molecular weight 351.32 g·mol⁻¹, calculated logP (XLogP3) of 2.3, and topological polar surface area (TPSA) of 68.4 Ų [1]. The compound belongs to the azetidinyl‑oxy‑pyridine‑carboxamide family, a class explored for kinase inhibition (e.g., JAK, NAMPT) and receptor modulation, where the trifluoromethylbenzyl group contributes to enhanced lipophilicity and metabolic stability [2]. As a research‑grade building block (typical purity ≥95 %), it is positioned for early‑stage drug discovery, hit‑to‑lead optimization, and chemical biology probe development.

Why Close Azetidine‑Pyridine‑Carboxamide Analogs Cannot Replace 4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide Without Quantitative Re‑Validation


Compounds within the azetidinyl‑oxy‑pyridine‑carboxamide class share a common core but diverge critically at the azetidine N‑substituent. The target compound bears a 2‑(trifluoromethyl)benzyl group attached via a methylene (CH₂) linker, whereas its closest commercial analog uses a 3‑(trifluoromethyl)benzoyl (C=O) linker [1]. This seemingly minor change from a benzyl to a benzoyl linker alters the electronic character of the azetidine nitrogen, reduces conformational flexibility (rotatable bonds: 5 vs. 4), and modifies both lipophilicity and polar surface area. Such differences directly impact passive membrane permeability, metabolic stability, and target‑binding pose—meaning that activity data from one analog cannot be extrapolated to the other without new experimental confirmation. Consequently, procurement decisions based solely on “azetidine‑pyridine‑carboxamide” class membership risk selecting a compound with a qualitatively different in‑vitro and in‑vivo profile.

Quantitative Differentiation Evidence for 4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide vs. Closest Structural Analogs


Lipophilicity (XLogP3): Target Compound vs. 3‑(Trifluoromethyl)benzoyl Analog

The target compound exhibits an XLogP3 of 2.3, whereas the direct analog 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (PubChem CID 154831289) has an XLogP3 of 1.9 [1][2]. The 0.4 log-unit difference translates to approximately 2.5‑fold higher partition coefficient, indicating greater lipophilicity for the target compound. This difference arises from the replacement of the polar benzoyl linker with a methylene bridge, reducing hydrogen‑bond acceptor character at the azetidine nitrogen.

Lipophilicity Drug design Permeability

Polar Surface Area (TPSA): Impact on Membrane Permeability vs. Benzoyl Analog

The topological polar surface area (TPSA) of the target compound is 68.4 Ų, compared to 85.5 Ų for the 3‑(trifluoromethyl)benzoyl analog [1][2]. The 17.1 Ų reduction in TPSA derives from the absence of the carbonyl oxygen in the linker and positions the target compound below the commonly cited 70–90 Ų threshold associated with favorable blood‑brain barrier penetration. In contrast, the benzoyl analog exceeds this threshold, predicting lower CNS exposure.

Polar surface area Blood‑brain barrier ADME

Metabolic Stability of Fluorinated Azetidine Scaffolds: Class‑Level Inference for Lead Optimization

A systematic study of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that fluorinated azetidines generally exhibit high intrinsic microsomal clearance stability, with only the 3,3‑difluoroazetidine derivative showing reduced stability as an exception . The target compound incorporates a trifluoromethyl group on the benzyl substituent, positioning it within the class of fluorinated azetidine‑containing molecules that benefit from the electron‑withdrawing effect of fluorine, which can reduce oxidative metabolism at adjacent sites.

Metabolic stability Microsomal clearance Fluorinated heterocycles

Molecular Weight Advantage vs. Heavier Sulfonyl‑ and Benzoyl‑Linked Analogs

The target compound has a molecular weight of 351.32 g·mol⁻¹ [1], which is lower than the 3‑(trifluoromethyl)benzoyl analog (365.31 g·mol⁻¹) [2] and substantially lower than the 4‑(trifluoromethyl)benzenesulfonyl analog (401.4 g·mol⁻¹) . Maintaining a molecular weight below 400 Da is a well‑established guideline for oral drug‑likeness (Lipinski’s Rule of Five), and the target compound’s 50 Da advantage over the sulfonyl analog provides greater headroom for subsequent chemical elaboration without exceeding drug‑like property space.

Molecular weight Drug‑likeness Lead optimization

Optimal Procurement and Application Scenarios for 4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide


CNS‑Oriented Kinase or NAMPT Inhibitor Hit‑to‑Lead Campaigns

The compound’s XLogP3 of 2.3 and TPSA of 68.4 Ų place it within a favorable range for passive blood‑brain barrier penetration [1]. Compared to the benzoyl analog (TPSA 85.5 Ų, XLogP3 1.9), the target compound is predicted to achieve higher CNS exposure. Procurement is warranted for neuroscience‑focused programs targeting JAK, NAMPT, or other intracellular CNS enzymes where brain penetrance is a prerequisite.

Fragment‑Based and Structure‑Guided Drug Design Requiring Conformational Restriction

The azetidine ring provides conformational rigidity while the methylene linker preserves greater rotational freedom (5 rotatable bonds) compared to the benzoyl analog (4 rotatable bonds), potentially enabling better induced‑fit binding [1][2]. The carboxamide group offers a hydrogen‑bond donor/acceptor motif suitable for crystallography‑based fragment growing. Procurement is ideal for structural biology groups seeking a rigid, experimentally tractable scaffold for co‑crystallization studies.

Metabolic Stability‑Driven Lead Optimization Using Fluorinated Azetidine Scaffolds

Class‑level evidence indicates that fluorinated azetidine derivatives generally exhibit high intrinsic microsomal stability . The target compound’s trifluoromethylbenzyl group leverages this property, making it a suitable core for medicinal chemistry programs aiming to minimize metabolic liabilities early in the optimization cascade. Procurement is strategically aligned with hit‑to‑lead workflows that prioritize metabolic stability screens (e.g., human liver microsome assays) as a primary triage step.

Chemical Biology Probe Development Requiring Differentiated Physicochemical Profiles

When a probe with distinct lipophilicity and polarity is required to dissect target engagement, the target compound’s quantifiably higher logP (+0.4) and lower TPSA (−17.1 Ų) relative to the benzoyl analog [1][2] provide a chemically orthogonal tool. Procurement is recommended for chemical biology groups conducting parallel SAR explorations where matched molecular pairs with divergent physicochemical properties are needed to validate target‑specific pharmacology.

Quote Request

Request a Quote for 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.